molecular formula C28H28N2O8 B11215564 Ethyl 4-((6,7-dimethoxy-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Ethyl 4-((6,7-dimethoxy-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11215564
M. Wt: 520.5 g/mol
InChI Key: WIXSWTAHFMEBPD-UHFFFAOYSA-N
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Description

Ethyl 4-((6,7-dimethoxy-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to a tetrahydroisoquinoline moiety, which is further substituted with dimethoxy and nitrobenzoyl groups. The unique structure of this compound makes it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

The synthesis of Ethyl 4-((6,7-dimethoxy-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of a suitable phenethylamine with an aldehyde or ketone.

    Introduction of the nitrobenzoyl group: This step involves the acylation of the tetrahydroisoquinoline core with 3-nitrobenzoyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst like sulfuric acid.

Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Chemical Reactions Analysis

Ethyl 4-((6,7-dimethoxy-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various nucleophiles. Major products formed from these reactions include the corresponding amine, carboxylic acid, and substituted derivatives.

Scientific Research Applications

Ethyl 4-((6,7-dimethoxy-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: The compound’s unique structure may exhibit pharmacological activity, making it a potential lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-((6,7-dimethoxy-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is not fully understood. its molecular targets and pathways likely involve interactions with enzymes and receptors due to its structural features. The nitrobenzoyl group may participate in redox reactions, while the tetrahydroisoquinoline core may interact with neurotransmitter receptors.

Comparison with Similar Compounds

Ethyl 4-((6,7-dimethoxy-2-(3-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can be compared with similar compounds such as:

    Mthis compound: This compound differs only by the ester group, which is a methyl ester instead of an ethyl ester.

    Ethyl 4-((6,7-dimethoxy-2-(3-aminobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate: This compound has an amino group instead of a nitro group.

    This compound: This compound has similar structural features but different substituents on the benzoyl group.

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C28H28N2O8

Molecular Weight

520.5 g/mol

IUPAC Name

ethyl 4-[[6,7-dimethoxy-2-(3-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C28H28N2O8/c1-4-37-28(32)18-8-10-22(11-9-18)38-17-24-23-16-26(36-3)25(35-2)15-19(23)12-13-29(24)27(31)20-6-5-7-21(14-20)30(33)34/h5-11,14-16,24H,4,12-13,17H2,1-3H3

InChI Key

WIXSWTAHFMEBPD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC(=CC=C4)[N+](=O)[O-])OC)OC

Origin of Product

United States

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